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molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No. B156109
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

A suspension of pyrido[3,4-d]pyrimidin-4-ol (33)(1.47 g, 10 mmol) in thionylchloride (30 ml) and dimethylformamide (50 μl, cat.) was heated to reflx (90° C.) for 1 hour. The mixture was then cooled and concentrated in vacuo and then diluted with CH2Cl2 (50 ml) which caused a suspension to form. The solid was removed by filtration, washed with cold CH2Cl2 (10 ml) to give the title compound (1.65 g, 99.4%) in sufficiently pure form to be used without any further purification. m/z (LC-MS, ESP): 166 [M+H]+, R/T=2.82 mins.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Yield
99.4%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[C:4](O)=[N:3][CH:2]=1.S(Cl)([Cl:14])=O>CN(C)C=O>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
N1=CN=C(C2=C1C=NC=C2)O
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 μL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
(90° C.)
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (50 ml) which
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with cold CH2Cl2 (10 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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